molecular formula C13H19NO4S B563729 Probenecid-d14 CAS No. 1189657-87-1

Probenecid-d14

Cat. No. B563729
CAS RN: 1189657-87-1
M. Wt: 299.443
InChI Key: DBABZHXKTCFAPX-YTSTUSJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Probenecid-d14 is C13H5D14NO4S . Its molecular weight is 299.45 g/mol . The structure includes a benzoic acid group and a dipropylamino group .


Physical And Chemical Properties Analysis

Probenecid-d14 has a molecular weight of 299.45 g/mol . Other physical and chemical properties specific to Probenecid-d14 were not found in the search results.

Scientific Research Applications

Probenecid-d14: A Comprehensive Analysis of Scientific Research Applications

Therapeutic Drug Monitoring: Probenecid-d14 is used as an internal standard for the quantification of probenecid by GC- or LC-MS in therapeutic drug monitoring. This application is crucial for ensuring accurate dosage and effectiveness of probenecid in clinical settings .

Inhibition of Organic Anion Transporters: As a benzoic acid derivative, Probenecid-d14 inhibits organic anion transporters (OATs), which are responsible for the extrusion of dyes and indicators from cells. This inhibition is beneficial for assays that require the retention of these substances inside cells .

Activation of TRPV2 Channels: Probenecid-d14 activates the transient receptor potential (TRP) channel TRPV2, which can be leveraged in research to study the role of these channels in various physiological processes .

Pharmacological Strategy for Neurodegeneration: Recent research suggests that Probenecid-d14 may have potential as a pharmacological strategy to intervene in neurodegeneration resulting from neuroinflammation, expanding its applications beyond its traditional use .

Inhibition of Multidrug Resistance-Associated Proteins: Probenecid-d14 acts as an inhibitor of multidrug resistance-associated proteins (MRP), which can be utilized in cancer research to study and potentially overcome drug resistance mechanisms .

Chemosensitizer in Cancer Therapy: The compound has been explored as a chemosensitizer to enhance the efficacy of commonly used chemotherapeutic drugs, making it a valuable tool in cancer treatment research .

These are some of the unique applications of Probenecid-d14 in scientific research, each with its own significance and potential for advancing our understanding and treatment of various conditions.

A low-volume LC/MS method for highly sensitive monitoring Probenecid, water soluble Probenecid-d14 (CAS 1189657-87-1) - Cayman Chem Probenecid, an Old Drug with Potential New Uses for Central Nervous System Probenecid-d14 | SCBT - Santa Cruz Biotechnology Probenecid is a chemosensitizer in cancer cell lines

Mechanism of Action

Target of Action

Probenecid-d14, a deuterium-labeled form of Probenecid, primarily targets organic anion transporters (OATs) . These transporters are responsible for the excretion of organic agents such as penicillin . Probenecid also targets transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels .

Mode of Action

Probenecid-d14, like its parent compound Probenecid, acts by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This increases the urinary excretion of uric acid and decreases serum urate levels . It also increases plasma levels of weak organic acids (penicillins, cephalosporins, or other beta-lactam antibiotics) by competitively inhibiting their renal tubular secretion .

Biochemical Pathways

Probenecid-d14 affects several biochemical pathways. It inhibits the tubular reabsorption of urate, thus affecting the uric acid excretion pathway . It also impacts the ATP release pathway, suggesting that ATP release involves an organic anion transporter . Furthermore, it has been shown to inhibit the expression and activation of pannexin 1 channel-related molecules, like ASC, NLRP1, IL-1β, and caspase-1 .

Pharmacokinetics

The pharmacokinetics of Probenecid-d14 are expected to be similar to those of Probenecid. Probenecid is rapidly and completely absorbed following oral administration . It is metabolized in the liver and excreted in the urine . Addition of Probenecid to oral β-lactams has been shown to increase total AUC (7/7; 100%), Cmax (5/8; 63%) and serum t½ (6/8; 75%) .

Result of Action

The primary result of Probenecid-d14’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .

Action Environment

The action of Probenecid-d14, like that of Probenecid, can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s hydration status, as maintaining a high fluid intake is recommended to facilitate the excretion of uric acid . Additionally, the drug’s stability could potentially be affected by factors such as temperature and pH, although specific details would require further investigation.

Future Directions

Probenecid, the non-deuterated analog of Probenecid-d14, has shown significant potential in enhancing the serum exposure of phenoxymethylpenicillin . This suggests that Probenecid-d14 could have similar potential. Furthermore, Probenecid has been identified as a novel therapeutic option in the management of specific cardiac diseases . It has also been suggested that Probenecid may have a new future as a research tool, and perhaps as a clinical agent in the neurology and cardiology fields .

properties

IUPAC Name

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBABZHXKTCFAPX-YTSTUSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the purpose of using Probenecid-d14 in this study?

A1: Probenecid-d14 serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like Probenecid-d14 is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.

Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?

A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.